molecular formula C23H22ClN3O3S B6526863 N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-1-carboxamide hydrochloride CAS No. 1135132-61-4

N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-1-carboxamide hydrochloride

Cat. No.: B6526863
CAS No.: 1135132-61-4
M. Wt: 456.0 g/mol
InChI Key: VTHOMTHANKEQTH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H22ClN3O3S and its molecular weight is 456.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.1070404 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are the free radicals generated during the photopolymerization process . The compound interacts with these free radicals, initiating the polymerization of acrylates .

Mode of Action

The compound, specifically the derivatives ANN2 and ANN3, can initiate the free radical polymerization of acrylates under LED at 405 nm . This is achieved through the interaction of the compound with the free radicals, leading to changes in the molecular structure and triggering the polymerization process .

Biochemical Pathways

The compound affects the photopolymerization pathway . When combined with various additives, such as iodonium salt, N-vinylcarbazole, chloro triazine, or tertiary amine, the compound can efficiently initiate free radical photopolymerization at various wavelengths . This leads to downstream effects such as the formation of polymer networks .

Pharmacokinetics

The compound’s ability to initiate photopolymerization under various conditions suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the initiation of the free radical polymerization of acrylates, leading to the formation of polymer networks . This can be utilized in various applications, including 3D printing .

Action Environment

The efficacy and stability of the compound’s action can be influenced by environmental factors such as light intensity and wavelength . For instance, the compound can initiate free radical photopolymerization under a LED at 405 nm . Additionally, the compound’s action can be enhanced when combined with various additives .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S.ClH/c1-25(2)10-11-26(22(27)17-9-5-7-15-6-3-4-8-16(15)17)23-24-18-12-19-20(29-14-28-19)13-21(18)30-23;/h3-9,12-13H,10-11,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHOMTHANKEQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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